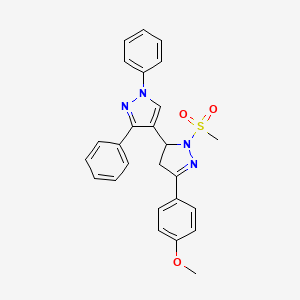
5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a bipyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure suggests various mechanisms of action that could be beneficial in therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O3S, with a molecular weight of 472.56 g/mol. The presence of the methoxy and methylsulfonyl groups in its structure may contribute to its biological activities by influencing solubility and interaction with biological targets.
Research indicates that compounds containing bipyrazole structures often exhibit significant anticancer properties. These mechanisms typically involve:
- Inhibition of Microtubule Assembly : Similar compounds have shown effective inhibition of microtubule assembly, which is crucial for cell division. For instance, studies have demonstrated that certain pyrazole derivatives can act as microtubule-destabilizing agents, leading to apoptosis in cancer cells at concentrations as low as 1 μM .
- Caspase Activation : Apoptosis-inducing effects were observed through enhanced caspase-3 activity, indicating that these compounds can trigger programmed cell death pathways .
- Cell Cycle Disruption : Compounds with similar structures have been reported to induce cell cycle arrest in various cancer cell lines, including breast and liver cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on existing literature:
Anticancer Activity
A study focusing on pyrazole derivatives highlighted the compound's potential against various cancer types. The derivatives were tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating significant antiproliferative effects. Notably, the compound induced morphological changes consistent with apoptosis at low concentrations .
属性
IUPAC Name |
4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-22-15-13-19(14-16-22)24-17-25(30(27-24)34(2,31)32)23-18-29(21-11-7-4-8-12-21)28-26(23)20-9-5-3-6-10-20/h3-16,18,25H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYLWWBGAFKCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














